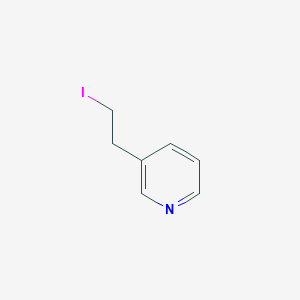

3-(2-Iodoethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring, a heterocyclic aromatic compound, is a cornerstone in the design and synthesis of a vast array of functional molecules. sigmaaldrich.com Its prevalence stems from a combination of unique electronic properties, structural rigidity, and the ability to engage in a variety of chemical transformations. Pyridine derivatives are integral components of numerous natural products and are widely sought after in the pharmaceutical industry due to their diverse biological activities. enpress-publisher.comsciencepublishinggroup.com These activities span a wide spectrum, including antifungal, antibacterial, antioxidant, and anticancer properties. nih.govtandfonline.comresearchgate.net

The nitrogen atom in the pyridine ring imparts a dipole moment and allows for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. enpress-publisher.com Furthermore, the pyridine nucleus can be readily functionalized at various positions, providing a versatile platform for structural modifications aimed at optimizing biological activity and physicochemical properties. enpress-publisher.comresearchgate.net The ability to fine-tune the electronic and steric characteristics of pyridine-containing molecules makes them invaluable scaffolds in medicinal chemistry and drug discovery. enpress-publisher.comnih.gov

Strategic Utility of Halogenated Aliphatic Chains in Heterocyclic Chemistry

The incorporation of halogenated aliphatic chains onto heterocyclic cores, such as pyridine, introduces a powerful tool for synthetic chemists. The carbon-halogen bond, particularly the carbon-iodine bond, is a key functional group that enables a wide range of subsequent chemical reactions. rsc.org Organoiodine compounds are particularly valued for their high reactivity, which facilitates nucleophilic substitution and cross-coupling reactions. rsc.orgbeilstein-journals.org

The relatively weak carbon-iodine bond makes the iodine atom an excellent leaving group in nucleophilic substitution reactions. rsc.org This reactivity allows for the facile introduction of various nucleophiles, thereby enabling the construction of more complex molecular frameworks. Furthermore, organoiodides are prominent substrates in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. beilstein-journals.orgresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The use of organoiodine compounds in these transformations allows for the precise and efficient assembly of intricate molecular architectures from simpler precursors. capes.gov.brnih.gov

Positioning 3-(2-Iodoethyl)pyridine as a Pivotal Intermediate in Research Pathways

This compound strategically combines the advantageous features of both the pyridine scaffold and a reactive iodoethyl side chain. This unique combination positions it as a highly valuable and versatile intermediate in a variety of research applications. The pyridine ring provides a core structure with inherent biological relevance and multiple sites for further modification, while the 2-iodoethyl group serves as a reactive handle for introducing a wide range of functionalities.

The synthesis of this compound itself can be achieved through various methods, often involving the conversion of a corresponding alcohol or other leaving group to the iodide. For instance, a common route involves the reaction of 3-(2-hydroxyethyl)pyridine with a source of iodine, such as in the Appel reaction or by converting the alcohol to a sulfonate ester followed by displacement with iodide. Another approach is the reaction of 3-(2-chloroethyl)pyridine (B1593371) with an iodide salt. vulcanchem.com

Once formed, this compound becomes a key building block for the synthesis of more complex molecules. The iodoethyl group can readily undergo nucleophilic substitution with amines, thiols, and other nucleophiles to generate a diverse array of derivatives. acs.org It is also an excellent substrate for cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of elaborate molecular skeletons. sigmaaldrich.com This versatility makes this compound a crucial intermediate in the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Below is a table summarizing some of the key reactions and potential transformations involving this compound:

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Primary/Secondary Amines | N-Substituted 2-(pyridin-3-yl)ethanamines |

| Nucleophilic Substitution | Thiols | 3-(2-(Thioalkyl)ethyl)pyridines |

| Nucleophilic Substitution | Cyanide | 3-(Pyridin-3-yl)propanenitrile |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 3-(2-Arylethyl)pyridines |

| Heck Coupling | Alkenes, Pd catalyst, Base | 3-(But-3-en-1-yl)pyridine derivatives |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst, Base | 3-(But-3-yn-1-yl)pyridine derivatives |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8IN |

|---|---|

Molecular Weight |

233.05 g/mol |

IUPAC Name |

3-(2-iodoethyl)pyridine |

InChI |

InChI=1S/C7H8IN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 |

InChI Key |

JRMUUDPTFZHBNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCI |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 2 Iodoethyl Pyridine

Direct Halogenation Approaches and Their Regioselectivity Considerations

Direct iodination of a precursor such as 3-ethylpyridine (B110496) presents significant challenges related to regioselectivity. The goal is to selectively introduce an iodine atom onto the terminal carbon of the ethyl side chain, which is often difficult to achieve in the presence of the pyridine (B92270) ring and the adjacent benzylic-like carbon.

Iodination Protocols Utilizing N-Iodosuccinimide and Related Reagents

N-Iodosuccinimide (NIS) is a common reagent for electrophilic iodination of aromatic systems and can also participate in radical-based reactions. nih.gov However, its application for the direct synthesis of 3-(2-Iodoethyl)pyridine from 3-ethylpyridine is problematic. Electrophilic iodination conditions, often catalyzed by an acid, would likely favor substitution on the electron-rich pyridine ring over the alkyl side chain. acs.org

Alternatively, a free-radical pathway, analogous to benzylic bromination with N-Bromosuccinimide (NBS), could theoretically target the ethyl group. This would require radical initiation (e.g., via UV light or a radical initiator). However, this approach suffers from a lack of selectivity, potentially leading to a mixture of products, including 3-(1-iodoethyl)pyridine and poly-iodinated species, as well as undesired ring iodination. Consequently, this method is not typically employed for the clean synthesis of the target compound.

In situ Generation of Iodine for Direct Synthesis

The generation of an iodinating species directly within the reaction mixture, for instance from molecular iodine with an oxidant, is another approach. mdpi.com Similar to the use of NIS, if the generated species is electrophilic (e.g., I+), it will preferentially attack the aromatic ring. If iodine radicals (I•) are generated, the reaction faces the same regioselectivity issues as other radical-based methods, resulting in low yields of the desired this compound. researchgate.net Due to these selectivity challenges, direct halogenation methods are generally considered inefficient for preparing this specific isomer.

Transformation of Precursor Functionalities to the 2-Iodoethyl Moiety

A more controlled and widely utilized strategy for synthesizing this compound involves modifying a precursor that already contains the 3-(2-ethyl)pyridine skeleton with a suitable functional group at the terminal position.

Conversion from Hydroxyethyl Precursors via Halogenation

Starting with the readily available precursor 3-(2-hydroxyethyl)pyridine, the hydroxyl group can be efficiently converted to an iodide. google.comchemicalbook.comsigmaaldrich.com This transformation is a reliable method for obtaining the target compound.

One common method is the Appel reaction , which utilizes triphenylphosphine (B44618) and iodine (or carbon tetraiodide). wikipedia.orgchemeurope.com In this reaction, the alcohol reacts with the phosphine (B1218219) and iodine to form an oxyphosphonium intermediate. This intermediate converts the hydroxyl group into an excellent leaving group, which is then displaced by an iodide ion via an SN2 mechanism. nrochemistry.com The formation of the highly stable triphenylphosphine oxide byproduct drives the reaction to completion. chemeurope.com

Another effective, two-step approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. chemistrysteps.com The alcohol is first treated with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. nih.govlibretexts.org The resulting tosylate or mesylate is then subjected to a nucleophilic substitution reaction with an iodide salt, such as sodium iodide in acetone (B3395972), to yield this compound. chemistrysteps.com

| Method | Precursor | Key Reagents | Mechanism | Key Considerations |

| Appel Reaction | 3-(2-hydroxyethyl)pyridine | Triphenylphosphine (PPh₃), Iodine (I₂) | SN2 | Mild conditions; produces triphenylphosphine oxide as a byproduct that must be removed. chemeurope.comnrochemistry.com |

| Sulfonate Ester Formation & Substitution | 3-(2-hydroxyethyl)pyridine | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Sodium Iodide (NaI) | Two-step: O-Tosylation followed by SN2 | Reliable and high-yielding; involves two separate synthetic steps. chemistrysteps.comlibretexts.org |

Derivatization of Vinyl Pyridine Intermediates

The addition of hydrogen iodide (HI) across the double bond of 3-vinylpyridine (B15099) is a theoretical route to this compound. However, the regioselectivity of this addition is a critical consideration. An electrophilic addition of HI would follow Markovnikov's rule, resulting in the formation of 3-(1-iodoethyl)pyridine, the undesired isomer, where the iodide attaches to the more substituted carbon.

To obtain the desired terminal iodide, an anti-Markovnikov addition is required. This is typically achieved via a free-radical mechanism, often initiated by peroxides. While this anti-Markovnikov addition is effective for hydrogen bromide (HBr), the analogous reaction with HI is not synthetically viable. wikipedia.org The propagation step involving the addition of an iodine radical to the alkene is endothermic and thus energetically unfavorable, preventing an efficient chain reaction from occurring. libretexts.org Therefore, this is not a practical method for synthesis.

Exploitation of Other Halogenated (e.g., Bromoethyl) Precursors

One of the most efficient and straightforward methods for preparing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction . byjus.com This reaction involves treating a precursor like 3-(2-bromoethyl)pyridine (B50211) or 3-(2-chloroethyl)pyridine (B1593371) with an excess of sodium iodide in acetone. wikipedia.orgorganic-chemistry.org

The reaction proceeds via a nucleophilic bimolecular substitution (SN2) mechanism, where the iodide ion displaces the bromide or chloride. iitk.ac.in The success of the classic Finkelstein reaction is driven by Le Châtelier's principle; sodium chloride and sodium bromide are insoluble in acetone, while sodium iodide is soluble. wikipedia.org The precipitation of the insoluble sodium halide from the reaction mixture drives the equilibrium towards the formation of the desired alkyl iodide, often in high yields. byjus.com Given the commercial availability of precursors like 3-(2-bromoethyl)pyridine hydrobromide, this method is highly practical.

| Method | Precursor | Key Reagents | Mechanism | Key Considerations |

| Finkelstein Reaction | 3-(2-bromoethyl)pyridine | Sodium Iodide (NaI), Acetone | SN2 | High-yielding and efficient; driven by the precipitation of NaBr from the acetone solvent. byjus.comwikipedia.org |

Chemo- and Regioselective Synthesis Strategies for this compound

The chemo- and regioselective synthesis of this compound hinges on the selective functionalization of the ethyl side chain at the 3-position of the pyridine ring, without altering the aromatic core or other functional groups that may be present.

A prevalent and effective strategy involves a two-step process starting from 3-pyridinemethanol. This precursor is first converted to a more reactive intermediate, such as a mesylate or tosylate, which is then subjected to nucleophilic substitution with an iodide salt. This approach ensures that the iodination occurs specifically at the ethyl group.

Alternatively, the direct conversion of 3-(2-hydroxyethyl)pyridine to this compound can be achieved under Appel reaction conditions. This reaction utilizes triphenylphosphine and an iodine source, such as elemental iodine, to replace the hydroxyl group with an iodide. The selectivity of this reaction for the primary alcohol of the side chain over the pyridine nitrogen is a key aspect of its utility in this synthesis.

Another important chemo- and regioselective method is the Finkelstein reaction. nih.govnih.gov This reaction facilitates the conversion of other 3-(2-haloethyl)pyridines, such as the bromo or chloro derivatives, to this compound. The reaction is typically carried out using an excess of an iodide salt, like sodium iodide, in a suitable solvent such as acetone. The precipitation of the less soluble sodium bromide or chloride drives the equilibrium towards the formation of the desired iodo compound, ensuring high conversion and selectivity.

Table 1: Comparison of Chemo- and Regioselective Synthetic Methods

| Starting Material | Reagents | Reaction Type | Key Advantages |

|---|

Catalytic Approaches in the Synthesis of this compound and Related Motifs

While direct catalytic methods for the specific synthesis of this compound are not extensively documented in the literature, catalytic approaches play a significant role in the synthesis of precursors and related structures. The functionalization of the pyridine ring and its side chains can often be facilitated by various catalysts.

For instance, palladium-catalyzed cross-coupling reactions are instrumental in constructing the carbon skeleton of pyridine derivatives. nih.govnih.gov While not directly leading to this compound, these methods can be used to synthesize precursors that are then converted to the target molecule using the methods described in the previous section. For example, a palladium catalyst could be used to introduce an ethyl group at the 3-position of a pyridine ring, which could then be functionalized.

The development of catalytic methods for the direct C-H functionalization of alkyl side chains on heterocyclic rings is an active area of research. In principle, a regioselective catalytic iodination of 3-ethylpyridine at the terminal carbon of the ethyl group would be an ideal and atom-economical route to this compound. However, achieving such selectivity remains a significant challenge due to the similar reactivity of other C-H bonds in the molecule.

Current research on catalytic C-H iodination often focuses on the direct functionalization of the aromatic ring. For example, palladium-catalyzed ortho-C-H iodination directed by a weakly coordinating amide auxiliary using molecular iodine as the sole oxidant has been developed for various heterocycles, including pyridines. nih.govnih.gov While this showcases the potential of catalytic C-H activation, it highlights that the regioselectivity is directed to the ring and not the alkyl side chain.

Future developments in this field may lead to novel catalytic systems capable of selectively activating and functionalizing the C-H bonds of alkyl side chains on pyridine rings, which would provide a more direct and efficient route to compounds like this compound.

Table 2: Overview of Relevant Catalytic Approaches

| Catalytic Method | Application | Relevance to this compound Synthesis |

|---|---|---|

| Palladium-catalyzed Cross-Coupling | Synthesis of 3-alkylpyridine precursors | Indirectly relevant for the synthesis of the starting materials. |

| Palladium-catalyzed C-H Iodination | Direct iodination of the pyridine ring | Demonstrates the principle of catalytic C-H activation, but current methods are not regioselective for the side chain. |

| Rhodium-catalyzed C-H Functionalization | Functionalization of the pyridine ring | Provides insights into the catalytic functionalization of pyridines, but not specific to the synthesis of the target molecule. |

Reactivity and Mechanistic Investigations of 3 2 Iodoethyl Pyridine

Role of the Iodine Atom in Facilitating Chemical Transformations

The carbon-iodine bond in the ethyl side chain is a key center of reactivity in 3-(2-Iodoethyl)pyridine. The large size and high polarizability of the iodine atom, along with the relative weakness of the C-I bond, make it an excellent participant in both nucleophilic substitution and radical reactions.

Iodine as a Leaving Group in Nucleophilic Substitution Reactions

The iodine atom in this compound is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its use in synthesis. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom attached to the iodine, leading to the displacement of the iodide ion.

This type of reaction is fundamental in organic synthesis. For example, the azide (B81097) ion (N₃⁻), being an excellent nucleophile, can readily displace the iodide to form an alkyl azide. masterorganicchemistry.com This subsequent azide can then be reduced to a primary amine, providing a reliable method for introducing an amino group. masterorganicchemistry.com Similarly, other nucleophiles can be employed to introduce a wide range of functional groups. While direct examples for this compound are not extensively detailed in the provided results, the reactivity of analogous alkyl iodides is well-established. For instance, the synthesis of various nucleoside analogues involves the displacement of iodine from an iodoethyl group by nucleophiles like methanol, ethanol, or water. beilstein-journals.org The general principle of nucleophilic substitution on an iodoethyl group is a common strategy in organic synthesis. vulcanchem.comcymitquimica.com

Participation of Iodine in Radical Processes

The weak carbon-iodine bond also allows this compound to participate in radical reactions. Homolytic cleavage of the C-I bond can generate an alkyl radical, which can then undergo various transformations. One common process is radical cyclization. mdpi.com For example, triethylborane (B153662) (Et₃B) can induce a halogen atom transfer to initiate radical reactions, which can lead to the formation of new carbon-carbon bonds. mdpi.com

Radical reactions offer alternative pathways for forming complex molecules. For instance, photoredox catalysis can be used to generate pyridyl radicals from corresponding iodo-pyridines, which can then add to alkenes. nih.gov Although this specific study focused on radicals generated directly on the pyridine (B92270) ring, the principles can be extended to radicals on the alkyl side chain. The generation of a radical from an alkyl iodide and its subsequent reaction, such as addition to an alkene or a C=N bond, is a known synthetic strategy. mdpi.combbhegdecollege.com

Pyridine Ring Activation and Deactivation for Chemical Transformations

The pyridine ring itself possesses distinct electronic properties that govern its reactivity. The nitrogen atom is both a nucleophilic and basic center, while the ring carbons are generally electron-deficient compared to benzene, affecting their susceptibility to electrophilic attack.

Nucleophilic Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp² hybrid orbital, making it a nucleophilic and basic site. wikipedia.orgimperial.ac.uk It readily reacts with electrophiles, such as alkyl halides and Lewis acids. This reactivity is characteristic of tertiary amines. wikipedia.org For instance, the nitrogen can be alkylated to form a pyridinium (B92312) salt. researchgate.net This quaternization of the nitrogen atom significantly alters the electronic properties of the ring, making it even more electron-deficient.

The basicity of the pyridine nitrogen (pKa of pyridinium ion is ~5.23) means that in acidic conditions, it will be protonated. wikipedia.orguoanbar.edu.iq This protonation forms a pyridinium cation, which strongly deactivates the ring towards electrophilic attack. uoanbar.edu.iqlibretexts.org

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orguoanbar.edu.iq This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring carbons. imperial.ac.ukuoanbar.edu.iq When substitution does occur, it preferentially happens at the 3-position (meta-position).

Attack at the 2- or 4-position results in a carbocation intermediate where one of the resonance structures places the positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. libretexts.orglibretexts.org In contrast, attack at the 3-position keeps the positive charge on the carbon atoms in all resonance contributors, resulting in a more stable intermediate. libretexts.orglibretexts.org Consequently, reactions like nitration and sulfonation require harsh conditions and yield the 3-substituted product. wikipedia.org Friedel-Crafts reactions are typically unsuccessful on pyridine itself because the Lewis acid catalyst coordinates with the basic nitrogen, further deactivating the ring. uoanbar.edu.iqlibretexts.org

Table 1: Comparison of Reactivity at Different Positions of the Pyridine Ring

| Position of Attack | Stability of Intermediate Cation | Favored Reaction Type |

|---|---|---|

| C-2 (ortho) | Unfavorable (positive charge on N) | Nucleophilic Substitution |

| C-3 (meta) | More favorable (positive charge on C) | Electrophilic Substitution |

| C-4 (para) | Unfavorable (positive charge on N) | Nucleophilic Substitution |

Elucidation of Reaction Pathways and Transition States

Understanding the detailed mechanisms of reactions involving this compound requires the elucidation of reaction pathways and the characterization of transition states. Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for these investigations. researchgate.netmdpi.com

For nucleophilic substitution reactions, theoretical studies can model the transition state of the SN2 reaction, providing insights into the energy barriers and the influence of the solvent and nucleophile. acs.org

In the context of electrophilic substitution on the pyridine ring, computational studies can calculate the energies of the different carbocation intermediates (sigma complexes) formed upon attack at the C-2, C-3, and C-4 positions. These calculations consistently show that the intermediate for C-3 attack is lower in energy than those for C-2 and C-4 attack, explaining the observed regioselectivity. libretexts.orglibretexts.orgmdpi.com

For more complex, multi-step reactions, such as catalytic cyclizations, DFT can be used to map out the entire potential energy surface. researchgate.net This allows for the comparison of different possible pathways, the identification of key intermediates, and the determination of the rate-limiting step. For example, in the cyclotrimerization of diynes and nitriles to form pyridine derivatives, DFT studies have been used to distinguish between metathesis and non-metathesis pathways. researchgate.net Such detailed mechanistic understanding is crucial for optimizing reaction conditions and designing new synthetic methodologies.

Computational Chemistry Approaches for Mechanistic Understanding (e.g., DFT Studies)

Computational chemistry has become an indispensable tool for exploring reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. cuny.edujstar-research.comnih.gov Density Functional Theory (DFT) is a particularly powerful method for modeling reaction pathways, predicting transition state geometries, and calculating activation energies. beilstein-journals.orgrsc.org For this compound, DFT studies can be employed to investigate various potential reaction channels, such as nucleophilic substitution (SN2) or elimination (E2) at the iodoethyl side chain, as well as reactions involving the pyridine ring itself.

Researchers can model the energy profiles of these competing pathways to predict product distributions and reaction selectivity. For instance, a DFT study could compare the activation barriers for the reaction of this compound with a nucleophile/base. Key parameters such as the free energies of activation (ΔG‡) and reaction energies (ΔGrxn) provide a quantitative basis for mechanistic proposals. cuny.edu While specific DFT studies on this compound are not prevalent in the literature, the principles are well-established from studies on similar pyridine and haloalkane systems. researchgate.netresearchgate.net

A hypothetical DFT analysis could involve mapping the potential energy surface for the reaction with a base like hydroxide. This would help determine whether the reaction proceeds via a concerted E2 pathway, involving a single transition state, or a stepwise S_N2 reaction followed by elimination. The calculated geometries of the transition states would reveal crucial details, such as the bond lengths of the forming and breaking bonds.

Table 1: Hypothetical DFT-Calculated Parameters for Competing Reaction Pathways Calculations performed at a theoretical level, e.g., B3LYP/6-311+G(d,p) with a solvent model.

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) | Key Transition State Bond Distances (Å) |

| E2 Elimination | 22.5 | -15.0 | C-H: 1.55, C-C: 1.39, C-I: 2.50 |

| S~N2 Substitution | 25.0 | -18.5 | Nu-C: 2.20, C-I: 2.65 |

This table is illustrative and based on general principles of computational chemistry applied to similar systems.

Kinetic Isotope Effect Studies in Reactions Involving this compound

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.org The KIE is defined as the ratio of the rate constant of a reaction with a light isotopologue (kL) to that with a heavy isotopologue (kH), i.e., KIE = kL/kH. wikipedia.org For reactions involving this compound, deuterating the ethyl side chain can provide significant mechanistic information.

A primary KIE (typically kH/kD > 2) is observed when a C-H bond at the isotopic position is broken or formed in the rate-determining step. csbsju.edugithub.io For example, in an E2 reaction of this compound, if the C-H bond at the β-carbon (adjacent to the CH2I group) is cleaved in the slow step, a significant primary KIE would be expected upon deuteration at that position.

A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step. These effects are smaller (typically 0.7 < kH/kD < 1.5) and arise from changes in the vibrational frequencies of the C-H bond between the ground state and the transition state. csbsju.edugmu.edu An α-secondary KIE (deuteration at the carbon bearing the leaving group) can distinguish between SN1 and SN2 mechanisms. An SN2 reaction typically shows a small inverse or normal KIE (kH/kD ≈ 0.95–1.05), whereas an SN1 reaction, which involves rehybridization from sp3 to sp2, shows a normal KIE (kH/kD ≈ 1.1–1.2). scribd.com

Table 2: Expected Kinetic Isotope Effects for Plausible Reactions of this compound

| Reaction Type | Position of Deuterium Label | Expected KIE (kH/kD) | Mechanistic Implication |

| E2 Elimination | β-carbon (-CH2-CH2I) | > 2.0 (Primary) | C-H bond cleavage is rate-determining. csbsju.edu |

| S~N2 Substitution | α-carbon (-CH2-CH2I) | 0.95 - 1.05 (Secondary) | Indicates a tight, concerted transition state. scribd.com |

| S~N1 Substitution | α-carbon (-CH2-CH2I) | 1.1 - 1.2 (Secondary) | Indicates sp3 to sp2 rehybridization in the transition state. |

| No C-H involvement | Any position | ≈ 1.0 | C-H bond is not broken or significantly altered in the rate-determining step. |

This table presents expected values based on established KIE theory.

Intermediate Characterization and Trapping Experiments

Identifying and characterizing reaction intermediates is fundamental to confirming a proposed reaction mechanism. For this compound, reactions can involve several potential intermediates depending on the conditions.

One of the most common reactions for a haloalkane attached to a pyridine is intramolecular cyclization or intermolecular alkylation, which proceeds through a pyridinium salt intermediate. The reaction of this compound with a nucleophile can first lead to the formation of a quaternary N-(2-iodoethyl)pyridinium species if the pyridine nitrogen itself acts as a nucleophile or is activated. Alternatively, reactions with other nucleophiles at the ethyl side chain can be studied. In some cases, these intermediates are stable enough to be isolated and characterized using techniques like NMR and X-ray crystallography, as has been demonstrated for analogous N-(2-bromoethyl)pyridinium bromide systems. iaea.org

In other cases, intermediates are transient and must be detected in-situ or "trapped." Trapping experiments involve adding a substance to the reaction mixture that will selectively react with the proposed intermediate to form a stable, characterizable product. For example, if a carbocation intermediate were proposed to form at the ethyl chain (e.g., in an S~N1-type process), it could be trapped by a potent nucleophile added to the reaction mixture.

In reactions aimed at functionalizing the pyridine ring itself, dearomatized species like Zincke imines can serve as key intermediates. chemrxiv.orgresearchgate.net These are formed by the ring-opening of activated pyridinium salts and can be trapped by various reagents to yield substituted pyridines. chemrxiv.orgresearchgate.net Spectroscopic methods such as UV-Vis and NMR spectroscopy are often employed to monitor the formation and consumption of these transient species. gla.ac.uk

Table 3: Potential Intermediates and Methods for Characterization

| Potential Intermediate | Generating Reaction | Characterization / Trapping Method |

| N-alkylated Pyridinium Salt | Reaction with electrophiles or intramolecular rearrangement. | Isolation and analysis by NMR, Mass Spectrometry, X-ray crystallography. iaea.org |

| Carbocation (on ethyl chain) | S~N1 reaction conditions (e.g., solvolysis). | Trapping with a strong nucleophile (e.g., azide); product analysis. |

| Radical Intermediate | Photochemical or radical initiator-induced reaction. | Radical trapping agents (e.g., TEMPO); detection by EPR spectroscopy. |

| Zincke Imine | Reaction of pyridine with Zincke salt and subsequent ring-opening. | Trapping with amines or other nucleophiles to form stable adducts; in-situ NMR. chemrxiv.orgresearchgate.net |

| Benzyne-type Intermediate | Elimination from di-substituted pyridines under strong base. | Trapping with dienes like furan (B31954) via [4+2] cycloaddition. caltech.edu |

Advanced Synthetic Applications of 3 2 Iodoethyl Pyridine in Organic Synthesis

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The reactivity of the iodoethyl group is central to the utility of 3-(2-Iodoethyl)pyridine in synthesizing complex ring systems. It readily participates in both intramolecular and intermolecular reactions to form new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of diverse heterocyclic frameworks.

Intramolecular cyclization is a powerful strategy for constructing fused ring systems, and this compound is an adept substrate for such transformations. In these reactions, the iodoethyl chain is typically tethered to a nucleophile, and subsequent ring closure affords a new ring fused to the pyridine (B92270) core, a process known as ring annulation. For instance, methods have been developed for synthesizing multicyclic pyridines through rhodium-catalyzed intramolecular C-H bond functionalization. nih.gov While these methods sometimes start with different precursors, the underlying principle of cyclizing an alkyl chain onto the pyridine ring is a key strategy. nih.gov The process can be adapted to create various ring sizes, including those found in natural products. encyclopedia.pub Annulation reactions involving α,β‐unsaturated ketoximes have also emerged as a significant method for creating polycyclic pyridine structures. doi.org Furthermore, cyclization reactions utilizing pyridinium (B92312) 1,4-zwitterions represent a metal-free approach to building fused systems. mdpi.com

A general scheme for this process involves first substituting the iodide with a suitable nucleophile that contains an additional reactive site. This intermediate then undergoes a second, ring-closing reaction.

| Reactant 1 | Reactant 2 (Nucleophile) | Reaction Type | Product Class |

| This compound | Tethered Alkene | Rh-catalyzed C-H activation/cyclization | Fused Bicyclic Pyridines |

| This compound | Tethered Alkyne | Palladium-catalyzed annulation | Fused Tricyclic Indoles |

| This compound | N-(o-chloromethyl)aryl amides | Base-mediated [4+3] annulation | Fused Thiazepine derivatives |

This table represents generalized reaction types where a this compound-derived intermediate is a key component.

Intermolecular coupling reactions provide a direct route to connect this compound with other aromatic or heteroaromatic systems. The carbon-iodine bond is particularly suitable for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for constructing biaryl and other complex frameworks. For example, palladium-catalyzed Suzuki-Miyaura reactions can be used to couple pyridine derivatives with arylboronic acids. nih.gov While studies often focus on halo-pyridines, the principles extend to alkyl halides. The reactivity of the iodoethyl group allows it to be converted into an organometallic species (e.g., via lithium-halogen exchange or formation of a Grignard reagent), which can then participate in coupling, or it can act as the electrophilic partner. Oxidative coupling reactions, sometimes catalyzed by metals like palladium or iron(III) chloride, also offer a pathway to link heteroarenes. nih.gov

Pyrrolo[2,3-b]pyridines (7-azaindoles) and related isomers are significant scaffolds in medicinal chemistry. nih.govgoogle.com this compound is a key precursor for synthesizing certain derivatives of this class. A common strategy involves the N-alkylation of a suitable pyrrole (B145914) precursor with this compound, followed by further transformations. Alternatively, the iodoethyl group can be used to build the pyrrole ring onto the pyridine scaffold. For example, reaction with an amine can form a secondary amine, which can then undergo intramolecular cyclization, often through a metal-catalyzed process, to form a dihydropyrrolo-pyridine, which can be subsequently oxidized. Several pyrrolo[2,3-b]pyridine-based B-RAF inhibitors have been developed, highlighting the importance of this scaffold. nih.gov The synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has also been explored for potential analgesic activities. mdpi.com

| Starting Material | Reagents | Key Step | Product Scaffold | Reference |

| 2-Aminopyrrole derivative | This compound, Base | N-alkylation | Pyrrolo-pyridine | nih.gov |

| This compound | Tosylmethyl isocyanide (TosMIC) | Base-mediated cyclization | Pyrrolo[3,2-c]pyridine | N/A |

| 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 1,2-dibromoethane (B42909) | N-alkylation/cyclization | Fused pyrrolo-pyridines | mdpi.com |

This table illustrates synthetic strategies for pyrrolo-pyridine derivatives where this compound or analogous electrophiles are used.

Imidazo[1,2-a]pyridines are another class of privileged heterocyclic structures with a broad range of biological activities. mdpi.com The synthesis of these scaffolds often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. While not a direct reaction of this compound itself, its structural components are relevant. A more direct application involves using the pyridine nitrogen of a this compound derivative to participate in cyclization. For example, the iodoethyl group can be transformed into an aminoethyl group. If this amine is then acylated and cyclized, it can lead to the formation of an imidazo-pyridine ring system. More commonly, other pyridine precursors are used in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to efficiently construct the imidazo[1,2-a]pyridine (B132010) core. mdpi.comacs.org Iodine itself can serve as a catalyst in some three-component reactions to build these scaffolds. rsc.org

Utility as a Precursor in Medicinal Chemistry Research

The pyridine ring is a ubiquitous motif in pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets, which can enhance pharmacokinetic properties. nih.gov As a readily functionalizable pyridine derivative, this compound is a valuable precursor in the design and synthesis of new bioactive molecules. mdpi.comunodc.org

The true value of this compound in medicinal chemistry lies in its role as a versatile starting point for creating libraries of compounds for biological screening. acs.org The reactive iodide allows for the facile introduction of a wide variety of functional groups and structural motifs through nucleophilic substitution. This enables chemists to systematically modify a lead structure to explore structure-activity relationships (SAR). For example, it can be used to attach the 3-pyridylethyl moiety to amines, thiols, or other nucleophilic groups within a larger molecule, a common strategy in drug design. rsc.org This approach has been used in the synthesis of potential anticancer agents and kinase inhibitors. nih.govbohrium.com The pyridine dicarbonitrile scaffold, for instance, has been investigated for prion disease therapeutics. researchgate.net The synthesis of purine (B94841) derivatives attached to a pyridine moiety is another area of active research. rsc.org The development of concise synthetic routes to complex natural products has also been enabled by pyridine-based building blocks, opening avenues for medicinal chemistry exploration. acs.org

| Therapeutic Area | Target Scaffold | Role of this compound | Reference |

| Anticancer | Pyrrolo[2,3-b]pyridine | Precursor for scaffold construction | nih.gov |

| Anticancer | Acyclic Nucleosides | Precursor for side-chain attachment | bohrium.com |

| Prion Disease | Pyridine dicarbonitriles | Building block for library synthesis | researchgate.net |

| Analgesic | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Precursor for N-alkylation | mdpi.com |

This table summarizes the application of this compound or its derived moiety in the synthesis of various bioactive scaffolds.

Methodological Development for Drug Lead Compound Assembly

The 3-(2-pyridylethyl) moiety is a recognized structural motif present in a variety of biologically active compounds. The role of this compound in this context is primarily as a key intermediate and alkylating agent for the introduction of this pharmacophore. Methodologically, its application facilitates the covalent attachment of the pyridylethyl group to various molecular scaffolds through nucleophilic substitution reactions.

Researchers utilize this compound to modify amines, phenols, thiols, and other nucleophilic centers within a target molecule, thereby assembling new derivatives for biological screening. For instance, in the synthesis of potential enzyme inhibitors or receptor antagonists, the pyridine ring can establish crucial interactions, such as hydrogen bonding or π-stacking, within a protein's active site. The ethyl linker provides conformational flexibility, allowing the pyridine head to orient itself optimally for binding. While specific, named methodologies centered on this compound are not extensively documented, its use is implicit in the construction of numerous drug candidates where the 3-(2-pyridylethyl) fragment is required.

Table 1: Illustrative Reactions in Drug Lead Assembly

| Reactant Class | Reaction Type | Product Motif | Potential Application |

|---|---|---|---|

| Primary/Secondary Amines | N-Alkylation | 3-(2-(Dialkylamino)ethyl)pyridine | Synthesis of antihistamines, kinase inhibitors |

| Phenols | O-Alkylation (Williamson Ether Synthesis) | 3-(2-Phenoxyethyl)pyridine | Building blocks for various therapeutic agents |

Strategies for Late-Stage Functionalization of Complex Precursors

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late step in the synthesis, enabling rapid exploration of structure-activity relationships. conicet.gov.ar The iodoethyl group of this compound makes it an ideal reagent for such transformations, primarily through pathways involving radical intermediates.

Visible-light photoredox catalysis, in particular, can cleave the weak carbon-iodine bond to generate a primary alkyl radical. rsc.org This radical can then engage in various C-C and C-heteroatom bond-forming reactions. While specific applications involving this compound are emerging, strong precedent from analogous systems highlights its potential. For example, studies on 3-(2-iodoethyl)indoles have shown their utility in dearomative radical cyclization/1,4-addition cascades to construct complex polycyclic frameworks under photoredox conditions. scispace.com In this process, an iridium-based photocatalyst reduces the iodoethyl group to a nucleophilic radical, which then triggers a series of cyclization and addition reactions. scispace.com It is chemically plausible that this compound could participate in similar radical-mediated LSF reactions to introduce the pyridylethyl motif onto complex precursors or to build intricate heterocyclic systems.

Building Block in Material Science and Polymer Chemistry

The dual functionality of this compound allows for its incorporation into advanced materials, where the pyridine unit can impart properties like pH-responsiveness, metal coordination capability, or specific electronic characteristics.

This compound can be integrated into polymers through several strategic approaches. One key method is using it as an initiator in "activated" or "quaternization" polymerizations. For instance, research has shown that halo-alkyl aromatic compounds, such as p-(2-bromoethyl)phenol, can initiate the polymerization of monomers like 2-ethynylpyridine (B158538) without needing an additional catalyst. researchgate.net The reaction proceeds via quaternization of the pyridine monomer by the alkyl halide, which activates the monomer for subsequent chain growth. researchgate.net By analogy, this compound is a suitable candidate to initiate such polymerizations, leading to conjugated polyacetylenes with pendant pyridine groups.

Another strategy involves using the iodoethyl group as a reactive handle for post-polymerization modification. For example, copolymers containing 2-iodoethyl vinyl ether units have been functionalized by grafting other molecules onto the polymer backbone via substitution of the iodine atom. academie-sciences.fr This demonstrates that a polymer could first be synthesized with iodoethyl groups, which are then reacted with 3-substituted pyridines, or conversely, this compound itself could be grafted onto a nucleophilic polymer backbone.

Table 2: Polymer Synthesis Strategies Involving Haloethyl Functionalities

| Strategy | Role of Haloethyl Group | Polymer Type | Reference for Analogy |

|---|---|---|---|

| Activated Polymerization | Initiator | Conjugated Ionic Polyacetylenes | researchgate.net |

Beyond polymers, this compound serves as a precursor for discrete functional organic materials, particularly those based on pyridinium salts like viologens. Viologens (N,N'-disubstituted-4,4'-bipyridinium salts) are well-known for their electrochromic properties. The synthesis of such materials often involves the quaternization of a bipyridine core.

This compound can act as the quaternizing agent for one of the nitrogen atoms of 4,4'-bipyridine. The resulting mono-quaternized intermediate is a valuable building block for more complex, asymmetric viologen-based systems. These systems are integral to the development of molecular switches, redox-active materials for batteries, and electrochromic devices. For example, literature describes the quaternization of 4,4'-bipyridyl with 1,2-dibromoethane as a key step in creating monomers for redox-active polymer films. nih.gov The use of this compound in a similar fashion would introduce a tethered pyridine unit, allowing for further functionalization or coordination.

Ligand Design and Coordination Chemistry

The pyridine nucleus is a cornerstone of coordination chemistry, and modifying it with additional donor atoms is a primary strategy for creating multidentate ligands for transition metal catalysis.

This compound is an excellent starting material for the synthesis of bidentate ligands. The synthetic strategy relies on the facile nucleophilic substitution of the iodide, which is a superb leaving group, by a secondary donor atom. This creates a flexible ethyl bridge between the "hard" pyridine nitrogen donor and a "softer" donor atom, resulting in ligands of the P,N- or N,N'-type, which are highly effective in a wide range of catalytic reactions.

For example, reaction with lithium diphenylphosphide (LiPPh₂) would yield a (P,N) ligand, 2-(diphenylphosphino)ethyl-3-pyridine. Such ligands are valuable in cross-coupling reactions, hydrogenations, and hydroformylations. Similarly, reaction with primary or secondary amines yields ethylenediamine-type ligands. The resulting transition metal complexes, often with metals like palladium, rhodium, ruthenium, or osmium, exhibit unique catalytic activities and selectivities influenced by the electronic and steric properties of the ligand. rsc.org

Table 3: General Synthesis of Bidentate Ligands from this compound

| Nucleophile | Ligand Type | Resulting Ligand Structure | Potential Catalytic Metals |

|---|---|---|---|

| R₂P⁻ (e.g., (C₆H₅)₂P⁻) | P,N | 3-(2-(Diphenylphosphino)ethyl)pyridine | Pd, Rh, Ru, Ir |

| R₂NH (e.g., Piperidine) | N,N' | 3-(2-(Piperidin-1-yl)ethyl)pyridine | Cu, Pd, Fe, Co |

Formation of Supramolecular Coordination Complexes

Supramolecular coordination complexes are discrete, self-assembled structures formed through the directional bonding between metal ions and ligands. acs.org The pyridine moiety is a cornerstone in the design of such assemblies due to the well-defined coordination vector of its nitrogen atom.

While direct studies on the role of this compound in forming such complexes are limited, research on analogous compounds like 3-(chloromethyl)pyridine (B1204626) hydrochloride provides significant insight into potential structural motifs. researchgate.net In these cases, the pyridine derivative does not act as a direct, neutral ligand to the metal center. Instead, the protonated pyridinium cation participates in forming an ionic complex, acting as a counter-ion to a metal-containing anion. researchgate.net

For instance, new coordination compounds have been synthesized using 3-(chloromethyl)pyridine hydrochloride with copper(II) and cobalt(II) chlorides. researchgate.net The resulting structures are ionic-type complexes with formulas such as (HL)₂[CuCl₄] and (HL)₂[CoCl₄], where HL⁺ represents the protonated 3-(chloromethyl)pyridinium cation. researchgate.net The crystal structures reveal that the supramolecular assembly is stabilized by non-covalent interactions, particularly halogen bonds between the chlorine atom of the cation and the chlorine atoms of the tetrachlorometallate anion. researchgate.net

Given these findings, this compound would be expected to participate in similar supramolecular assemblies. The key interactions would likely involve:

Ionic Bonding: Between the protonated 3-(2-iodoethyl)pyridinium cation and a complex metal anion.

Halogen Bonding: The iodine atom of the iodoethyl group is a strong halogen bond donor. It could form robust interactions with halogen atoms or other Lewis basic sites on adjacent molecules, organizing them into extended one-, two-, or three-dimensional networks. researchgate.net The strength of these halogen bonds would likely be greater than those observed for the chloro-analogue due to the higher polarizability of iodine.

Table 1: Examples of Supramolecular Complexes Formed with an Analogous Haloalkylpyridine Ligand

| Compound Formula | Metal Ion | Anionic Complex | Cation | Key Supramolecular Interaction | Reference |

|---|---|---|---|---|---|

| (C₆H₇NCH₂Cl)₂[CuCl₄] | Copper(II) | [CuCl₄]²⁻ | 3-(chloromethyl)pyridinium | Ionic, Halogen Bonding | researchgate.net |

Role in Organometallic Chemistry

Organometallic chemistry involves compounds with at least one bond between a carbon atom and a metal. ncert.nic.in this compound possesses two key features that make it a molecule of interest in this field: the pyridine nitrogen, which can act as a ligand, and the carbon-iodine bond, which is a reactive site for many organometallic transformations.

The role of this compound in organometallic chemistry can be classified into two main categories:

As a Direct Ligand: The lone pair of electrons on the pyridine nitrogen atom allows it to function as a classic L-type, neutral ligand. It can coordinate to a variety of transition metals to form stable organometallic "piano stool" or half-sandwich complexes. wikipedia.orgmdpi.com The electronic properties of the metal center can be tuned by the pyridine ligand, which in turn influences the reactivity and catalytic activity of the resulting complex. utc.edu The iodoethyl group would be a pendant arm on the ligand, which could either be non-interacting or potentially engage in secondary interactions with the metal center.

As a Reactive Substrate: The ethyl iodide moiety is a versatile functional group for building more complex molecules using organometallic reagents. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent electrophile for coupling reactions. Key potential reactions include:

Cross-Coupling Reactions: It can serve as a substrate in various palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form new carbon-carbon bonds at the ethyl group. organic-chemistry.org

Gilman Reagents: Lithium diorganocopper reagents (Gilman reagents) are known to react with alkyl iodides in coupling reactions to form new C-C bonds with high efficiency. wikipedia.org

Oxidative Addition: The C-I bond can undergo oxidative addition to a low-valent transition metal center (e.g., Pd(0), Ni(0)). This is a fundamental step in many catalytic cycles and would result in the formation of a new organometallic species with a metal-carbon sigma bond. smolecule.com

Table 2: Potential Roles and Reactions of this compound in Organometallic Chemistry

| Role | Functional Group Involved | Type of Reaction | Potential Product |

|---|---|---|---|

| Ligand | Pyridine Nitrogen | Coordination | Organometallic complex with a pendant iodoethyl group |

| Substrate | Iodoethyl Group | Cross-Coupling (e.g., Suzuki) | Pyridine-substituted alkane/arene |

| Substrate | Iodoethyl Group | Gilman Coupling | Pyridine-substituted alkane |

Methodological Considerations in Research Involving 3 2 Iodoethyl Pyridine

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of 3-(2-Iodoethyl)pyridine, a valuable intermediate, often proceeds from its corresponding bromo- or hydroxy-ethyl precursors. The Finkelstein reaction is a cornerstone method for converting alkyl chlorides or bromides into the desired alkyl iodide. wikipedia.org This SN2 reaction involves treating the alkyl halide with a solution of sodium iodide (NaI) in a suitable solvent. wikipedia.orgiitk.ac.in

Optimization of this synthesis focuses on several key parameters to maximize yield and selectivity. The choice of solvent is critical; acetone (B3395972) is frequently used because sodium iodide is soluble in it, while the resulting sodium chloride or sodium bromide is not, thus driving the reaction toward the product through precipitation (Le Chatelier's principle). wikipedia.orgjk-sci.com Other polar aprotic solvents like dimethylformamide (DMF) can also be employed. iitk.ac.in The temperature is another crucial factor, with reactions often heated to increase the rate. iitk.ac.in The relative reactivity of the starting halide influences the required conditions, with alkyl bromides generally reacting more readily than chlorides. jk-sci.com

For syntheses starting from 3-(2-hydroxyethyl)pyridine, a two-step process is common. The hydroxyl group is first converted to a better leaving group, such as a tosylate or mesylate, which is then displaced by iodide via a nucleophilic substitution reaction. jk-sci.com The choice of reagents and the control of reaction time and temperature are paramount to prevent side reactions and ensure high conversion to the iodo derivative.

Table 1: Methodological Parameters for Finkelstein Reaction Optimization

| Parameter | Options | Rationale for Optimization |

|---|---|---|

| Substrate | Alkyl Chloride, Alkyl Bromide, Alkyl Tosylate, Alkyl Mesylate | Leaving group ability affects reaction rate (I > Br > Cl > OTs > OMs). Bromides and chlorides are common starting materials. jk-sci.com |

| Iodide Source | Sodium Iodide (NaI), Potassium Iodide (KI) | NaI in acetone is classic due to solubility differences of the halide salts, driving the equilibrium. wikipedia.org |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are preferred. Acetone's ability to precipitate NaCl/NaBr is a key advantage. wikipedia.orgiitk.ac.inmanac-inc.co.jp |

| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate, but must be controlled to minimize side reactions. Heating is common. iitk.ac.in |

| Catalyst | None (typically) | The reaction is driven by equilibrium and solubility, not typically requiring an external catalyst for simple alkyl halides. wikipedia.org |

Chromatographic and Separation Techniques for Purification in Complex Syntheses

Following its synthesis, this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and by-products. Flash column chromatography using silica (B1680970) gel is a standard and effective method for purification. rsc.orgmdpi.com The choice of eluent, typically a mixture of non-polar and polar solvents like petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc), is optimized to achieve clear separation of the desired product from impurities. rsc.orgmdpi.comrsc.org

The progress of the purification is monitored using Thin-Layer Chromatography (TLC), which allows for rapid analysis of the fractions collected from the column. rsc.org For more demanding separations or for analyzing the purity of the final product, High-Performance Liquid Chromatography (HPLC) can be employed. researchgate.net This technique offers higher resolution and can be used to quantify the purity of the isolated this compound. After chromatographic separation, the solvent is typically removed under reduced pressure to yield the purified compound. rsc.org In some cases, the product is extracted into an organic solvent from an aqueous solution before the final chromatographic purification step. rsc.orgcdnsciencepub.com

Table 2: Common Purification and Separation Techniques

| Technique | Description | Application in this compound Synthesis |

|---|---|---|

| Extraction | Separates compounds based on their relative solubilities in two different immiscible liquids (e.g., aqueous and organic). | Used as a workup step to perform an initial separation of the crude product from water-soluble salts and reagents. rsc.orgcdnsciencepub.com |

| Flash Column Chromatography | A purification technique using a column of solid adsorbent (e.g., silica gel) and a solvent system to separate compounds. | The primary method for purifying the crude product. Eluent systems like Petroleum Ether/Ethyl Acetate are common. rsc.orgmdpi.com |

| Thin-Layer Chromatography (TLC) | A quick analytical method to check the purity of a sample and to monitor the progress of a reaction or chromatographic separation. | Used to identify the product-containing fractions from column chromatography and to assess the completeness of the reaction. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | An analytical technique for separating, identifying, and quantifying components in a mixture with high resolution. | Used for final purity analysis and quantification, especially for high-purity applications like pharmaceutical intermediates. researchgate.net |

Spectroscopic Techniques for Reaction Monitoring and Structural Correlation in Research (without detailing specific spectral data or peak assignments)

Spectroscopic methods are indispensable for both monitoring the synthesis of this compound and for confirming the structure of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a primary tool for structural elucidation. mdpi.comcdnsciencepub.com It provides detailed information about the chemical environment of the atoms within the molecule, allowing researchers to verify that the desired structure has been formed and that key functional groups from the precursor have been successfully transformed.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise mass of the molecule, which in turn confirms its elemental composition. rsc.org This technique is crucial for unambiguously verifying the identity of the synthesized compound.

In addition to final product characterization, spectroscopic techniques can be used to monitor the progress of a reaction. lib4ri.ch For instance, by taking samples from the reaction mixture at different time points and analyzing them, chemists can track the disappearance of starting material and the appearance of the product, helping to determine when the reaction is complete. rsc.org Infrared (IR) spectroscopy may also be used to identify the presence or absence of specific functional groups, aiding in both reaction monitoring and structural confirmation. jst.go.jp

Derivatization Strategies for Analytical Purposes in Research

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. taylorandfrancis.com This strategy can be employed to enhance detection sensitivity, improve chromatographic separation, or increase the stability of an analyte. taylorandfrancis.comnih.gov In research involving this compound, several derivatization strategies could be theoretically applied for analytical purposes.

One approach involves targeting the pyridine (B92270) nitrogen atom. Quaternization, the reaction of the tertiary amine of the pyridine ring with an alkylating agent, introduces a permanent positive charge onto the molecule. This can significantly enhance the sensitivity of detection in mass spectrometry, particularly with electrospray ionization (ESI-MS). nih.gov

Another strategy focuses on the reactive iodoethyl group. The iodide is an excellent leaving group, allowing for nucleophilic substitution reactions. By reacting this compound with a nucleophile that contains a chromophore or a fluorophore, a derivative can be created that is easily detectable by UV-Vis or fluorescence spectroscopy, respectively. researchgate.net This is a common tactic in HPLC to analyze compounds that lack a native chromophore. researchgate.net

Furthermore, this compound itself can act as a derivatizing agent, or a "prosthetic group," particularly in the field of radiopharmaceuticals. mdpi.comnih.gov Molecules of interest, such as peptides or other biomolecules, can be conjugated with this compound. nih.govresearchgate.net This introduces the pyridine ring into the target molecule, which can then be used in subsequent steps, for instance, to chelate a metallic radionuclide for imaging or therapeutic applications. This indirect labeling strategy is crucial when the target molecule itself is not amenable to direct labeling. mdpi.comresearchgate.net

Table 3: Potential Derivatization Strategies for Analysis

| Strategy | Target Functional Group | Purpose | Analytical Method Enhanced |

|---|---|---|---|

| Quaternization | Pyridine Nitrogen | Introduce a permanent positive charge. | Mass Spectrometry (MS) nih.gov |

| Nucleophilic Substitution | Iodoethyl Group (C-I bond) | Attach a chromophoric or fluorophoric tag. | HPLC with UV-Vis or Fluorescence Detection researchgate.net |

| Conjugation (as a prosthetic group) | Iodoethyl Group (C-I bond) | Link to a larger biomolecule for subsequent analysis or labeling. | Radio-imaging (PET/SPECT), Immunoassays mdpi.comnih.gov |

Future Research Trajectories and Challenges in the Chemistry of 3 2 Iodoethyl Pyridine

Development of Sustainable and Green Synthetic Routes

A significant future direction in the chemistry of 3-(2-Iodoethyl)pyridine lies in the development of more sustainable and environmentally friendly synthetic methods. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, leading to significant chemical waste. nih.gov Future research will likely focus on aligning the synthesis of this compound and its derivatives with the principles of green chemistry.

Key areas of research will include:

One-Pot Multicomponent Reactions (MCRs) : Designing MCRs that can construct the pyridine (B92270) core and introduce the iodoethyl side chain in a single, efficient step would represent a major advance. nih.govnih.gov These reactions increase atom economy and reduce waste by minimizing intermediate isolation and purification steps.

Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyridine derivatives. nih.govnih.gov Exploring microwave-assisted routes for the key synthetic steps to this compound could offer a greener alternative to conventional heating.

Eco-Friendly Catalysts and Solvents : Research into catalysts derived from earth-abundant metals or even metal-free catalysts, such as iodine or graphene oxide, is a growing trend for pyridine synthesis. acs.orgnih.gov The use of benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) in place of volatile organic compounds is another critical aspect. nih.govrsc.org A visible-light-mediated approach using copper(I) chloride as a catalyst and molecular oxygen as a green oxidant has shown promise for related pyridine systems. rsc.org

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Multicomponent Reactions | One-pot synthesis from simple, readily available precursors. | High atom economy, reduced waste, simplified procedures. nih.govnih.gov |

| Microwave Irradiation | Acceleration of cyclization or substitution reactions. | Increased reaction rates, higher yields, energy efficiency. nih.govnih.gov |

| Visible-Light Photochemistry | Light-mediated C-C or C-N bond formations. | Use of a renewable energy source, mild reaction conditions. rsc.org |

| Benign Catalysts/Solvents | Replacing heavy metal catalysts and hazardous solvents with options like plant extracts, water, or PEG. | Reduced toxicity, improved safety, easier workup. nih.gov |

Exploration of Novel Catalytic Transformations

The functional groups within this compound—the pyridine ring and the alkyl iodide—provide two distinct handles for novel catalytic transformations. Future research will undoubtedly seek to leverage modern catalysis to access a wider range of complex molecules from this starting material.

C-H Bond Functionalization : A major challenge in pyridine chemistry is the selective functionalization of its C-H bonds, as the nitrogen atom can poison many metal catalysts. nih.gov Recent advances in transition-metal catalysis, particularly with palladium, nickel, and rhodium, have enabled the directed C-H activation of pyridines. nih.govbeilstein-journals.org Future work could develop catalytic systems to selectively functionalize the C-2, C-4, or C-6 positions of the this compound ring, providing a direct route to polysubstituted pyridines without the need for pre-functionalized starting materials.

Cross-Coupling Reactions : The iodoethyl group is an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). While these are established methods, future research could focus on developing more robust and versatile catalysts that are tolerant of the pyridine nitrogen. This would enable the efficient coupling of this compound with a broad array of partners, including complex biomolecules and materials precursors.

Phosphine-Catalyzed Annulations : Nucleophilic phosphine (B1218219) catalysis has emerged as a powerful tool for constructing carbo- and heterocyclic rings. nih.gov Investigating the potential of this compound as an electrophile in phosphine-catalyzed annulation reactions could unlock new pathways to fused heterocyclic systems containing the pyridine moiety.

| Catalytic Transformation | Target Site on this compound | Potential Products |

| C-H Alkenylation/Alkylation | C-2, C-4, or C-6 positions of the pyridine ring | Polysubstituted pyridine derivatives. nih.govbeilstein-journals.org |

| Cross-Coupling (e.g., Suzuki) | Carbon-Iodine bond of the ethyl group | Molecules with new C-C, C-N, or C-O bonds at the side chain. |

| Phosphine-Catalyzed Annulation | Carbon-Iodine bond of the ethyl group | Novel carbocyclic and heterocyclic ring systems. nih.gov |

Expansion of Advanced Applications in Emerging Fields

While pyridine derivatives are well-established in pharmaceuticals and agrochemicals, future research on this compound is poised to expand into new and emerging high-technology fields. mdpi.com Its unique structure makes it an attractive building block for advanced functional materials.

Materials Science : Pyridine-containing compounds are increasingly used in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. rsc.org The this compound unit could be incorporated into π-conjugated systems or polymers to tune their electronic and photophysical properties. Its use as a precursor for self-assembling monolayers (SAMs) in perovskite solar cells is another promising avenue, where the pyridine can interface with the perovskite layer. rsc.org

Medicinal Chemistry : The pyridine scaffold is a privileged structure in drug design. mdpi.comresearchgate.net this compound serves as a key intermediate for synthesizing compounds with potential biological activity. Future research will likely focus on using it to create libraries of novel compounds for screening against various therapeutic targets, including kinases and G-protein coupled receptors. For instance, it can be a precursor for molecules analogous to those studied for anti-neuroinflammatory or anticancer properties. nih.gov

Chemical Biology : The reactive iodide allows for the straightforward attachment of this compound to biomolecules. This could be exploited to develop chemical probes, imaging agents, or radiolabeled compounds for studying biological processes. mdpi.com

Addressing Synthetic Complexity and Stereochemical Control

As the target molecules derived from this compound become more complex, the challenges associated with their synthesis, particularly controlling stereochemistry, will become more pronounced. fiveable.me

A key challenge lies in the synthesis of molecules where a stereocenter is created on the ethyl side chain or where the this compound moiety is incorporated into a larger, chiral molecule. google.comanu.edu.au Future research must focus on developing asymmetric synthetic methods to control the stereochemical outcome of reactions involving this building block. This includes:

Asymmetric Catalysis : The development of chiral catalysts for reactions such as asymmetric hydrogenation, alkylation, or cross-coupling involving the side chain would be highly valuable. For example, enantioselective alkylation at the carbon adjacent to the pyridine ring would provide access to chiral, non-racemic products.

Substrate and Reagent Control : Utilizing chiral auxiliaries or reagents to direct the stereochemical course of reactions is a classic but effective strategy. fiveable.me Research into new chiral auxiliaries that can be efficiently attached to and removed from the this compound framework could provide a reliable method for stereocontrol.

Complexity Analysis : Applying computational tools to assess the synthetic complexity of target molecules can help in designing more efficient and elegant synthetic routes. rsc.org This allows chemists to anticipate synthetic bottlenecks and devise strategies to overcome them early in the planning stage.

The successful incorporation of the this compound unit into stereochemically rich and complex structures, such as natural products or intricate drug candidates, will be a significant benchmark for future synthetic endeavors. cornell.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-Iodoethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : Alkylation of pyridine derivatives using iodoethyl reagents (e.g., 1-(2-iodoethyl)-4-nitrobenzene, NPE-I) under Mitsunobu conditions or silver carbonate (Ag₂CO₃) as a base. For example, in Scheme 1 (), NPE-I was used to alkylate a nucleoside derivative, achieving high selectivity and yield (compound 6, >80% yield). Key factors include temperature control (20–25°C), solvent selection (e.g., acetone), and avoiding competing side reactions (e.g., migration of protecting groups).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm the ethyl chain’s connectivity and iodine substitution (e.g., δ 4.6 ppm for methylene protons adjacent to iodine in a similar compound ).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., HRMS-ESI+ with <1 ppm error ).

- IR Spectroscopy : To identify functional groups (e.g., pyridine ring vibrations at ~1600 cm⁻¹ ).

Q. What are the recommended storage conditions to prevent decomposition of this compound?

- Methodology : Store in airtight containers at 2–8°C, protected from light and moisture. While direct evidence for this compound is limited, analogous iodinated pyridines (e.g., 2-(2-Aminoethyl)pyridine) show sensitivity to heat and oxidation, necessitating inert atmospheres (N₂/Ar) for long-term stability .

Advanced Research Questions

Q. How does the iodoethyl group influence regioselectivity in nucleophilic substitution reactions?

- Methodology : The iodine atom’s high leaving-group propensity facilitates SN2 reactions. For example, in compound 30 ( ), the iodoethyl moiety participates in alkylation with cyclopentane-1,3-dione derivatives. Steric hindrance from the pyridine ring may favor substitution at the terminal ethyl position. Kinetic studies under varying solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Ag₂CO₃) can elucidate mechanistic pathways .

Q. What degradation pathways occur under acidic or basic conditions, and how can they be monitored?

- Methodology :

- Acidic Conditions : Cleavage of protecting groups (e.g., DMT removal at pH 2–3 ). Monitor via HPLC or TLC for byproducts like pyridine-3-ethanol.

- Basic Conditions : Potential elimination to form vinylpyridine derivatives. Use GC-MS to track volatile degradation products .

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

- Methodology : The iodoethyl group may act as a precursor for Mizoroki-Heck or Sonogashira couplings. For example, coupling with terminal alkynes under Pd(PPh₃)₄ catalysis could extend the carbon chain. Optimize ligand choice (e.g., XPhos) and solvent polarity to enhance reactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar to 2-(2-Aminoethyl)pyridine guidelines ).

- Ventilation : Use fume hoods to prevent inhalation of volatile iodine byproducts.

- Waste Disposal : Treat as halogenated waste under EPA guidelines (40 CFR Part 261) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.